molecular formula C12H17NO4 B1401215 Ethyl 2-(5-cyclopropyl-2-(methoxymethyl)oxazol-4-yl)acetate CAS No. 1353499-17-8

Ethyl 2-(5-cyclopropyl-2-(methoxymethyl)oxazol-4-yl)acetate

Cat. No.: B1401215
CAS No.: 1353499-17-8
M. Wt: 239.27 g/mol
InChI Key: RWGIZUKGLUOFMB-UHFFFAOYSA-N
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Description

Ethyl 2-(5-cyclopropyl-2-(methoxymethyl)oxazol-4-yl)acetate is a chemical compound with the molecular formula C10H13NO4 It is an ester derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-cyclopropyl-2-(methoxymethyl)oxazol-4-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with glyoxylic acid to form an intermediate, which is then cyclized with methoxymethylamine to yield the oxazole ring. The final step involves esterification with ethanol to produce the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-cyclopropyl-2-(methoxymethyl)oxazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield alcohol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce oxazole alcohols or amines.

Scientific Research Applications

Ethyl 2-(5-cyclopropyl-2-(methoxymethyl)oxazol-4-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-cyclopropyl-2-(methoxymethyl)oxazol-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and other interactions, influencing the activity of the target molecule. The methoxymethyl and cyclopropyl groups can modulate the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Cyclopropyl-2-(methoxymethyl)oxazol-4-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an ester.

    2-(5-Cyclopropyl-2-(methoxymethyl)oxazol-4-yl)methanol: Similar structure but with a hydroxyl group instead of an ester.

    2-(5-Cyclopropyl-2-(methoxymethyl)oxazol-4-yl)amine: Similar structure but with an amine group instead of an ester.

Uniqueness

Ethyl 2-(5-cyclopropyl-2-(methoxymethyl)oxazol-4-yl)acetate is unique due to its specific ester functional group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 2-[5-cyclopropyl-2-(methoxymethyl)-1,3-oxazol-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-3-16-11(14)6-9-12(8-4-5-8)17-10(13-9)7-15-2/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGIZUKGLUOFMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(OC(=N1)COC)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethyl 4-Cyclopropyl-3-[(methoxyacetyl)amino]-4-oxobutanoate (Preparation 121, 25.7 g, 0.1 mol) was dissolved in dry DMF (170 mL). POCl3 (46 g, 0.3 mol) was poured into this solution at 5-15° C., and the mixture was kept this temperature for 60 minutes. The resulting solution was slowly poured in portions into crushed ice (700 g) and stirred until a homogeneous solution was obtained. The solution was neutralized with a 20% aqueous K2CO3 solution to pH 7-8. The product was extracted with ethyl acetate. The organic extract was washed with brine and concentrated in vacuo to give a dark-brown liquid, which was purified by silica gel column chromatography eluting with EtOAc:Hexane 1:1 to afford the title compound as a colourless liquid (96%). Taken directly on to the next step.
Quantity
25.7 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
solvent
Reaction Step One
Name
Quantity
46 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
700 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(5-cyclopropyl-2-(methoxymethyl)oxazol-4-yl)acetate
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Ethyl 2-(5-cyclopropyl-2-(methoxymethyl)oxazol-4-yl)acetate

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